

CAS number 614-45-9 properties and safety data

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An In-depth Technical Guide to tert-Butyl Peroxybenzoate (CAS 614-45-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and safety data for tert-butyl peroxybenzoate (CAS 614-45-9), a widely utilized organic peroxide. The information is presented to support research, development, and safety management in laboratory and industrial settings.

Physicochemical Properties

Tert-butyl peroxybenzoate is a clear, colorless to slightly yellow liquid with a mild, aromatic odor.[1][2] It is primarily used as a radical initiator in polymerization processes and for crosslinking of unsaturated polyester resins.[3]

Table 1: Physical and Chemical Properties of tert-Butyl Peroxybenzoate



Property	Value	Source(s)
Molecular Formula	C11H14O3	[4][5]
Molecular Weight	194.23 g/mol	[3][5]
Appearance	Clear, colorless to pale yellow liquid	[2][4]
Odor	Mild, aromatic	[1][2]
Melting Point	8-9 °C (46-48 °F)	[1][3]
Boiling Point	112 °C (234 °F) with decomposition	[1][3]
75-76 °C at 0.2 mmHg	[5]	
Density	1.021 - 1.04 g/mL at 25 °C	[1][5]
Vapor Pressure	0.33 mmHg at 50 °C (122 °F)	[1]
3.36 mmHg at 50 °C	[5]	
Vapor Density	6.7 (vs air)	[5]
Water Solubility	Less than 1 mg/mL at 20 °C (68 °F)	[1]
Solubility	Soluble in organic solvents like ether, alcohol, ester, and ketones.	[4]
Refractive Index (n20/D)	1.499	[6]
Active Oxygen Content	~8.16 wt%	[3]

Safety Data

Tert-butyl peroxybenzoate is a reactive and thermally unstable compound, classified as an organic peroxide Type C.[7][8] It poses fire and explosion hazards and requires careful handling and storage.

Table 2: Safety and Hazard Information for tert-Butyl Peroxybenzoate



Parameter	Value	Source(s)
Flash Point	93.4 °C (200.1 °F) - closed cup	[5]
Self-Accelerating Decomposition Temperature (SADT)	~60 °C (140 °F)	[3][6]
Hazard Classifications	Organic Peroxide Type C, Acute Toxicity 4 (Inhalation), Skin Irritant 2, Skin Sensitizer 1, Aquatic Acute 1, Aquatic Chronic 3	[5][9]
Signal Word	Danger	[5]
Hazard Statements	H242: Heating may cause a fire. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H332: Harmful if inhaled. H410: Very toxic to aquatic life with long lasting effects.	[5][9]
Storage Temperature	2-8 °C is recommended for long-term storage. Should be stored between 10 °C and a maximum of 50 °C.	[3][5]

Table 3: Toxicological Data for tert-Butyl Peroxybenzoate

Test	Species	Route	Value	Source(s)
LD50	Rat	Oral	4838 mg/kg	[10]
LD50	Rat	Dermal	3817 mg/kg	[10]
LC100 (4h)	Rat	Inhalation	4.9 mg/L	[10]
LC0 (4h)	Rat	Inhalation	1.01 mg/L	[10]



Experimental Protocols

Detailed experimental protocols for determining the physicochemical and safety properties of tert-butyl peroxybenzoate are extensive. Below are summaries of the general methodologies employed.

Determination of Thermal Hazards

The thermal stability and decomposition hazards of tert-butyl peroxybenzoate are critical for safe handling. These properties are often evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry.

- Differential Scanning Calorimetry (DSC): A small, precisely weighed sample of tert-butyl peroxybenzoate is placed in a sealed crucible. A reference crucible (usually empty) is also prepared. Both crucibles are heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Exothermic events, such as decomposition, are detected as a release of energy, allowing for the determination of the onset temperature of decomposition and the total heat of decomposition.[5]
- Adiabatic Calorimetry: This technique is used to simulate a worst-case scenario where heat
 generated by decomposition cannot dissipate. A sample is heated in an insulated container
 until an exothermic reaction is detected. The instrument then maintains an adiabatic
 environment by heating the surroundings to match the sample temperature. This allows for
 the measurement of the temperature and pressure rise over time, providing data on the selfaccelerating decomposition temperature (SADT) and other critical safety parameters.[5]

Acute Toxicity (LD50) Determination

The median lethal dose (LD50) is a standard measure of the acute toxicity of a substance. The determination of the oral LD50 in rats for tert-butyl peroxybenzoate would generally follow a protocol similar to OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 425 (Acute Oral Toxicity - Up-and-Down Procedure).

 General Procedure: A group of laboratory animals (commonly rats) is administered the substance orally, typically via gavage.[11] Different groups of animals receive different doses of the test substance. The animals are then observed for a set period (e.g., 14 days) for



signs of toxicity and mortality.[11] The LD50 is the statistically estimated dose that would be expected to cause death in 50% of the test animals.[11] Post-mortem examinations are often conducted to identify target organs of toxicity.[11]

Synthesis of tert-Butyl Peroxybenzoate

A common laboratory and industrial synthesis method involves the acylation of tert-butyl hydroperoxide with benzoyl chloride.

- Reaction: tert-Butyl hydroperoxide is reacted with benzoyl chloride in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1] The reaction is typically carried out at a controlled low temperature (e.g., 10-20 °C) to manage the exothermic nature of the reaction and prevent premature decomposition of the product.[1]
- Workup: After the reaction is complete, the organic layer containing the tert-butyl peroxybenzoate is separated from the aqueous layer. It is then washed, dried with a drying agent like anhydrous magnesium sulfate, and filtered to yield the final product.[1]

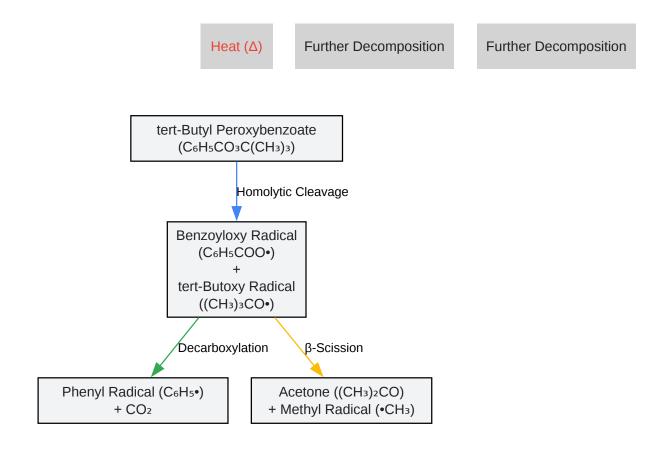
Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key chemical processes involving tert-butyl peroxybenzoate.

Thermal Decomposition of tert-Butyl Peroxybenzoate

The primary function of tert-butyl peroxybenzoate as a polymerization initiator stems from its thermal decomposition to generate free radicals.





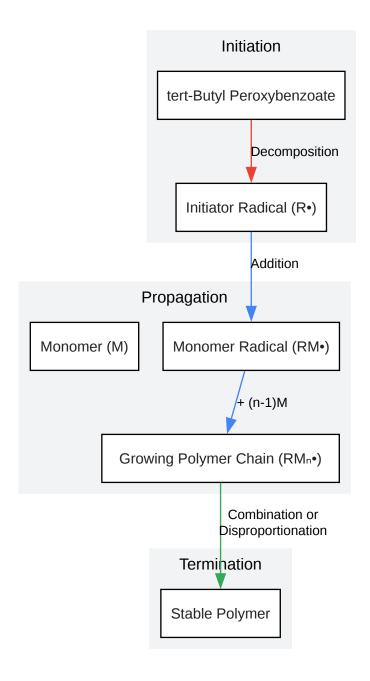
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Thermal Decomposition Pathway of tert-Butyl Peroxybenzoate.

Initiation of Free-Radical Polymerization

The free radicals generated from the decomposition of tert-butyl peroxybenzoate initiate the polymerization of monomers, such as styrene.





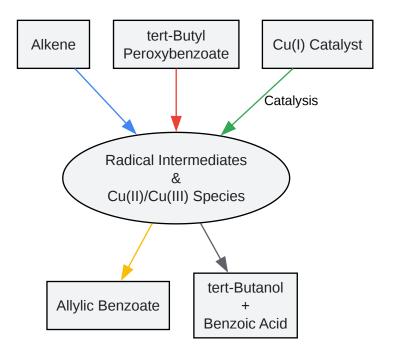
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Workflow of Free-Radical Polymerization Initiation.

Kharasch-Sosnovsky Oxidation

Tert-butyl peroxybenzoate is a key reagent in the Kharasch-Sosnovsky reaction, an allylic oxidation of alkenes.





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Logical Flow of the Kharasch-Sosnovsky Oxidation.

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